N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that features a pyrazole ring, an ethoxyphenyl group, and an ethanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Introduction of the Ethoxyphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the ethoxyphenyl group is introduced to the pyrazole ring.
Attachment of the Ethanesulfonamide Moiety: The final step involves the sulfonation of the intermediate compound to attach the ethanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure could be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the compound’s specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(5-(2-methoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- N-(4-(5-(2-ethoxyphenyl)-1-acetyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Uniqueness
N-(4-(5-(2-ethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[4-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-4-22(26)25-20(18-9-7-8-10-21(18)29-5-2)15-19(23-25)16-11-13-17(14-12-16)24-30(27,28)6-3/h7-14,20,24H,4-6,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYKZXYBUGWQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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